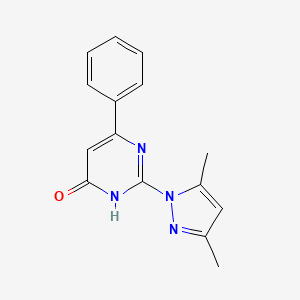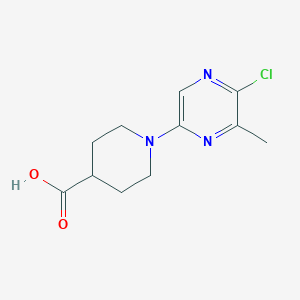![molecular formula C14H9ClN2 B12910917 Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- CAS No. 797057-42-2](/img/structure/B12910917.png)
Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is a heterocyclic compound with a molecular formula of C14H9ClN2 and a molecular weight of 240.69 g/mol . This compound is part of the pyridine class of chemicals and is known for its unique structure, which includes a pyridine ring fused to a cyclohepta[b]pyrrole system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole typically involves the reaction of pyridine derivatives with various reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the cyclohepta[b]pyrrole framework . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives where the chloro group is replaced by other nucleophiles.
Scientific Research Applications
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-(pyridin-3-yl)cyclohepta[b]pyrrole
- 2-Chloro-8-(pyridin-4-yl)cyclohepta[b]pyrrole
- 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]indole
Uniqueness
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is unique due to its specific substitution pattern and the presence of both pyridine and cyclohepta[b]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
797057-42-2 |
|---|---|
Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-chloro-8-pyridin-2-ylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H9ClN2/c15-13-9-10-5-1-2-6-11(14(10)17-13)12-7-3-4-8-16-12/h1-9H |
InChI Key |
WSTPBEWMORFHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C2=NC(=CC2=C1)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


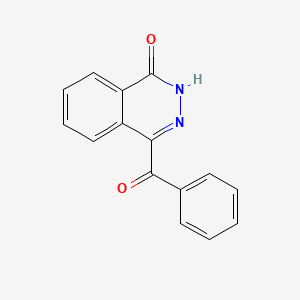
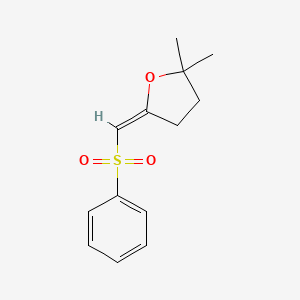
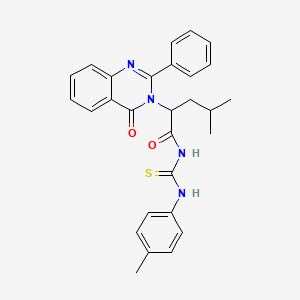
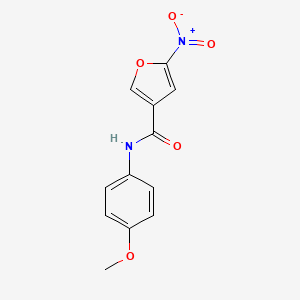
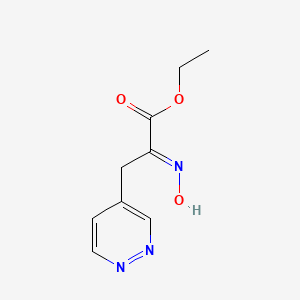
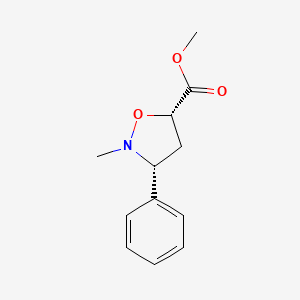
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
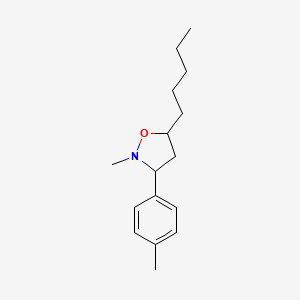

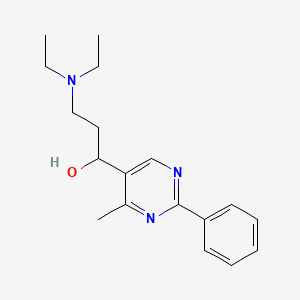
![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
